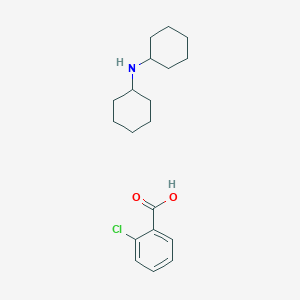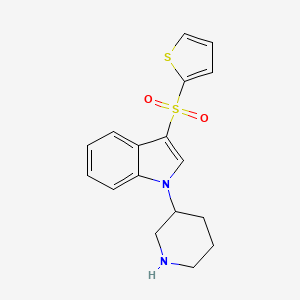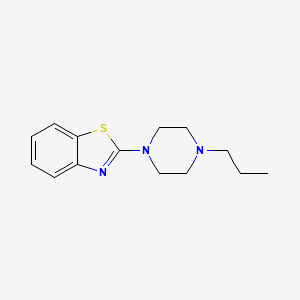![molecular formula C8H8N4 B15158270 1H-Pyrrolo[1,2-g][1,2,4,7]tetrazonine(9CI)](/img/structure/B15158270.png)
1H-Pyrrolo[1,2-g][1,2,4,7]tetrazonine(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrolo[1,2-g][1,2,4,7]tetrazonine(9CI) is a nitrogen-containing heterocyclic compound with the molecular formula C8H8N4 and a molecular weight of 160.18 . This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Métodos De Preparación
The synthesis of 1H-Pyrrolo[1,2-g][1,2,4,7]tetrazonine(9CI) involves various synthetic routes, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . These methods are employed to construct the pyrrole and pyrazine rings that form the core structure of the compound. Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.
Análisis De Reacciones Químicas
1H-Pyrrolo[1,2-g][1,2,4,7]tetrazonine(9CI) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1H-Pyrrolo[1,2-g][1,2,4,7]tetrazonine(9CI) has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: It is used to investigate the biological activities of nitrogen-containing heterocycles and their potential as therapeutic agents.
Medicine: Due to its diverse biological activities, it is explored for its potential in developing new drugs for treating various diseases, including infections, inflammation, and cancer.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrolo[1,2-g][1,2,4,7]tetrazonine(9CI) is not fully understood. studies suggest that it may exert its effects by interacting with specific molecular targets and pathways, such as enzymes and receptors involved in various biological processes . Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparación Con Compuestos Similares
1H-Pyrrolo[1,2-g][1,2,4,7]tetrazonine(9CI) can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]pyrazine: Known for its antibacterial, antifungal, and antiviral activities.
5H-Pyrrolo[2,3-b]pyrazine: Exhibits significant kinase inhibitory activity.
The uniqueness of 1H-Pyrrolo[1,2-g][1,2,4,7]tetrazonine(9CI) lies in its specific structure and the diverse range of biological activities it exhibits, making it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C8H8N4 |
|---|---|
Peso molecular |
160.18 g/mol |
Nombre IUPAC |
(6Z)-1H-pyrrolo[1,2-g][1,2,4,7]tetrazonine |
InChI |
InChI=1S/C8H8N4/c1-2-8-6-10-11-7-9-3-5-12(8)4-1/h1-5,7H,6H2/b5-3-,9-7?,11-10? |
Clave InChI |
DNPQNNNBTVWBCM-XBJIKQLUSA-N |
SMILES isomérico |
C1C2=CC=CN2/C=C\N=CN=N1 |
SMILES canónico |
C1C2=CC=CN2C=CN=CN=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one](/img/structure/B15158207.png)






![4-(Pyridin-4-YL)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B15158259.png)
![4-[8-(Methylamino)imidazo[1,2-a]pyrazin-5(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B15158264.png)
![(4-Bromophenyl)[4'-(diphenylamino)[1,1'-biphenyl]-4-yl]methanone](/img/structure/B15158286.png)
